3-(5-bromo-2-hydroxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-bromo-2-hydroxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-hydroxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide typically involves multiple steps. The process begins with the preparation of the starting materials, which include 5-bromo-2-hydroxybenzaldehyde and 2-chloro-5-(trifluoromethyl)aniline. These compounds undergo a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process is carefully monitored to ensure consistent quality and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-2-hydroxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophilic substitution using sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, 3-(5-bromo-2-hydroxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions.
Medicine
The compound has potential applications in medicine, particularly in drug development. Its ability to interact with biological targets makes it a candidate for designing new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares some structural similarities but lacks the trifluoromethyl group.
Cresol: While structurally different, cresol also contains a hydroxyl group attached to an aromatic ring.
Uniqueness
What sets 3-(5-bromo-2-hydroxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide apart is its combination of bromine, chlorine, and trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(5-bromo-2-hydroxyphenyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrClF3N2O2/c18-12-2-4-15(25)9(6-12)5-10(8-23)16(26)24-14-7-11(17(20,21)22)1-3-13(14)19/h1-7,25H,(H,24,26)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDACZOONZAMJW-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.